Lipophilicity (LogP) Differentiation: 3-Isobutoxy vs. 3-Methoxy and Unsubstituted Pyrazol-4-amine Analogs
The target compound exhibits substantially higher lipophilicity than both the unsubstituted 1-methyl-1H-pyrazol-4-amine and the 3-methoxy analog, driven by the isobutoxy substituent at the 3-position. This increased LogP enhances passive membrane permeability and alters distribution in biphasic reaction systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 (computed) |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine: XLogP3 = -0.4; 3-methoxy-1-methyl-1H-pyrazol-4-amine: Estimated LogP ~0.0–0.2 |
| Quantified Difference | ΔLogP ≈ +1.7 vs. unsubstituted analog; ΔLogP ≈ +1.1 vs. methoxy analog |
| Conditions | Computed values from vendor datasheets and PubChem database (standard conditions) |
Why This Matters
Higher LogP enables partitioning into organic phases during synthesis and may improve cell permeability in cellular assays, differentiating the compound for applications requiring moderate lipophilicity without the metabolic liability of trifluoromethyl groups.
- [1] PubChem. 1-methyl-1H-pyrazol-4-amine: Computed Properties (XLogP3-AA = -0.4). View Source
